molecular formula C13H17NO5 B14354801 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol CAS No. 90269-20-8

4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol

Cat. No.: B14354801
CAS No.: 90269-20-8
M. Wt: 267.28 g/mol
InChI Key: PBOKPVBMQBYYPE-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol is an organic compound known for its unique structural properties and reactivity. This compound features a dioxolane ring substituted with a nitrophenyl group and four methyl groups, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol typically involves the reaction of 4-nitrobenzaldehyde with pinacol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include:

    Reagents: 4-nitrobenzaldehyde, pinacol

    Catalyst: Acid (e.g., p-toluenesulfonic acid)

    Solvent: Toluene or dichloromethane

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Reduction: 4,4,5,5-Tetramethyl-2-(4-aminophenyl)-1,3-dioxolan-2-ol

    Oxidation: 4,4,5,5-Tetramethyl-2-(4-nitrosophenyl)-1,3-dioxolan-2-ol

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the modification of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3-dioxolan-2-ol
  • 4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-methyl-4-nitrophenyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. The presence of the nitrophenyl group enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

90269-20-8

Molecular Formula

C13H17NO5

Molecular Weight

267.28 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-nitrophenyl)-1,3-dioxolan-2-ol

InChI

InChI=1S/C13H17NO5/c1-11(2)12(3,4)19-13(15,18-11)9-5-7-10(8-6-9)14(16)17/h5-8,15H,1-4H3

InChI Key

PBOKPVBMQBYYPE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(O1)(C2=CC=C(C=C2)[N+](=O)[O-])O)(C)C)C

Origin of Product

United States

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